molecular formula C11H15NO B14831225 4-Cyclopropoxy-3-ethylaniline

4-Cyclopropoxy-3-ethylaniline

Cat. No.: B14831225
M. Wt: 177.24 g/mol
InChI Key: SYJIJMXEUBMAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-3-ethylaniline is a substituted aniline derivative of interest in chemical and pharmaceutical research. Anilines are fundamental building blocks in organic synthesis, widely used in the development of various chemical entities . The specific substitution pattern of the cyclopropoxy and ethyl groups on the aniline ring may be explored for its potential effects on the steric and electronic properties of candidate molecules, which can be critical in medicinal chemistry and materials science . As with many aniline derivatives, this compound is intended for research applications and must be handled by qualified laboratory professionals. It is supplied with the explicit understanding that it is For Research Use Only . This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-cyclopropyloxy-3-ethylaniline

InChI

InChI=1S/C11H15NO/c1-2-8-7-9(12)3-6-11(8)13-10-4-5-10/h3,6-7,10H,2,4-5,12H2,1H3

InChI Key

SYJIJMXEUBMAFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)N)OC2CC2

Origin of Product

United States

The Enduring Importance of Substituted Aniline Derivatives

Substituted anilines are a cornerstone of modern organic chemistry, serving as versatile building blocks in the synthesis of a vast array of complex molecules. wisdomlib.org These compounds, which are derivatives of aniline (B41778) modified with various functional groups, are fundamental starting materials for numerous chemical syntheses. wisdomlib.org Their utility extends to the production of pharmaceuticals, agrochemicals, dyes, and polymers. geeksforgeeks.org

The reactivity of the aniline core, characterized by the activating, ortho-, para-directing amino group, allows for a wide range of chemical transformations. chemistrysteps.com This inherent reactivity enables chemists to introduce additional functional groups, thereby constructing intricate molecular architectures. geeksforgeeks.orgchemistrysteps.com The nature and position of the substituents on the aniline ring significantly influence the compound's physical and chemical properties, including its basicity and nucleophilicity. chemistrysteps.com This tunability makes substituted anilines invaluable intermediates in the development of new chemical entities with desired functionalities. wisdomlib.org

The Strategic Role of Cyclopropyl Ether Motifs

In the realm of molecular design, particularly in medicinal chemistry, the incorporation of specific structural motifs can profoundly impact a molecule's properties and biological activity. The cyclopropyl (B3062369) group, and by extension cyclopropyl ethers, has emerged as a valuable tool for fine-tuning the characteristics of drug candidates. nih.govacs.org

The unique geometry and electronic nature of the cyclopropane (B1198618) ring offer several advantages. nih.govacs.org Its three carbon atoms are coplanar, and the C-C bonds possess enhanced π-character compared to acyclic alkanes. nih.govacs.orgresearchgate.net These features can lead to a number of beneficial effects, including:

Enhanced Metabolic Stability: The cyclopropyl group can block sites of metabolism, for instance, the N-cyclopropyl group is more resistant to CYP450-mediated oxidation compared to an N-ethyl group. iris-biotech.de

Increased Potency and Reduced Off-Target Effects: The conformational constraint imposed by the cyclopropyl ring can lead to a more favorable binding to target receptors and reduce interactions with unintended biological targets. nih.govacs.orgiris-biotech.de

Modulation of Physicochemical Properties: The introduction of a cyclopropyl moiety can influence a molecule's lipophilicity, pKa, and brain permeability. nih.govacs.orgiris-biotech.de For example, a cyclopropyl group has a lower lipophilicity (clogP ~1.2) compared to an isopropyl (clogP ~1.5) or phenyl (clogP ~2.0) group. iris-biotech.de

The strategic use of cyclopropyl ethers allows chemists to optimize the pharmacokinetic and pharmacodynamic profiles of a molecule, addressing potential liabilities encountered during the drug discovery process. nih.govacs.org

4 Cyclopropoxy 3 Ethylaniline: a Molecule of Research Interest

Strategies for the Formation of the Cyclopropoxy Moiety

The introduction of the cyclopropoxy group is a critical step in the synthesis of the target molecule. Various methods have been developed to construct this strained ether linkage.

Etherification Reactions Involving Cyclopropanol (B106826) Derivatives

One of the most direct methods for forming the cyclopropoxy group is through the etherification of a phenolic precursor with a cyclopropanol derivative. The Williamson ether synthesis, a classic method for ether formation, can be applied here. masterorganicchemistry.com This involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a leaving group on a cyclopropyl electrophile. masterorganicchemistry.comlibretexts.org However, due to the strained nature of the cyclopropyl ring, these reactions can be challenging and may require specific conditions to achieve good yields. nih.gov

A notable application of this strategy involves the reaction of cyclopropanol with fluorinated benzonitriles. For instance, the SNAr coupling of cyclopropanol with 4-chloro-2,5-difluorobenzonitrile (B151217) has been demonstrated to form the corresponding cyclopropyl ether. chemrxiv.org The use of technical grade cyclopropanol directly in such reactions highlights the practicality of this approach. chemrxiv.org

Reactant 1Reactant 2ConditionsProductReference
4-chloro-2,5-difluorobenzonitrileCyclopropanol (5% in dioxane)SNAr coupling4-cyclopropoxy-2,5-difluorobenzonitrile chemrxiv.org

Stereoselective Cyclopropane (B1198618) Ring Construction via Cyclopropanation

An alternative to direct etherification is the construction of the cyclopropane ring directly onto an existing molecule. organic-chemistry.org Stereoselective cyclopropanation reactions are powerful tools for introducing the cyclopropyl motif with high levels of diastereo- and enantiocontrol. wpmucdn.comacs.org The Simmons-Smith reaction and its modifications are classic examples of such transformations. acs.orgnih.gov These reactions typically involve the use of a carbenoid species, often generated from diiodomethane (B129776) and a zinc-copper couple, which adds to a double bond to form the cyclopropane ring. acs.orgnih.gov

Recent advancements have focused on developing catalytic and asymmetric versions of these reactions. wpmucdn.comnih.gov For instance, dehaloperoxidase enzymes have been engineered to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate, affording cyclopropanol derivatives with excellent stereoselectivity. wpmucdn.comnih.gov

Nucleophilic Substitution Reactions for Cyclopropyl Ether Formation

Nucleophilic substitution reactions provide another avenue for the synthesis of cyclopropyl ethers. researchgate.net In this approach, a nucleophile, such as an alkoxide, displaces a leaving group on a cyclopropyl substrate. libretexts.orgresearchgate.net The success of this method often depends on the nature of the leaving group and the reaction conditions. masterorganicchemistry.com Iron-catalyzed nucleophilic substitution of cyclopropyl ethers with azide (B81097) has been reported, demonstrating the feasibility of such transformations. researchgate.net

The Williamson ether synthesis is a prime example of a nucleophilic substitution reaction used for this purpose. masterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com For the synthesis of cyclopropyl ethers, this would entail reacting a phenoxide with a cyclopropyl halide. masterorganicchemistry.com However, care must be taken to avoid elimination reactions, which can be a competing pathway, especially with sterically hindered substrates. libretexts.org

Synthesis of the 3-Ethylaniline (B1664132) Core

The 3-ethylaniline scaffold is another crucial component of the target molecule. Several synthetic strategies can be employed for its construction.

Amination Reactions of Aromatic Precursors (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgrug.nl It allows for the coupling of aryl halides or triflates with a wide variety of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.orgacsgcipr.org

The reaction typically employs a palladium catalyst in conjunction with a phosphine (B1218219) ligand. wikipedia.orglibretexts.org The choice of ligand is often critical for the success of the reaction and can influence the reaction rate and yield. rug.nl Several generations of catalyst systems have been developed, enabling the coupling of increasingly challenging substrates under milder conditions. wikipedia.org The mechanism involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired aryl amine. wikipedia.org

A general scheme for the Buchwald-Hartwig amination is as follows:

Ar-X + R₂NH --(Pd catalyst, Ligand, Base)--> Ar-NR₂

Where:

Ar-X is an aryl halide or triflate

R₂NH is a primary or secondary amine

Pd catalyst can be Pd(OAc)₂ or a pre-formed Pd(0) complex

The ligand is typically a bulky electron-rich phosphine

The base is often a non-nucleophilic base such as sodium tert-butoxide (NaOtBu)

Reduction of Nitroaromatic Precursors

A common and effective method for the synthesis of anilines, including this compound, involves the reduction of the corresponding nitroaromatic compound. This transformation is a fundamental reaction in organic chemistry. The general scheme involves the reduction of a nitro group (-NO₂) to an amino group (-NH₂).

For the specific synthesis of this compound, the precursor would be 1-cyclopropoxy-2-ethyl-4-nitrobenzene. A variety of reducing agents can be employed for this conversion, each with its own advantages in terms of yield, selectivity, and reaction conditions. Commonly used methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). It is often considered a "clean" method as the only byproduct is water.

Metal/Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). This method is robust and cost-effective.

Transfer Hydrogenation: In this approach, a source of hydrogen other than H₂ gas is used. Common hydrogen donors include hydrazine, cyclohexene, or formic acid, often in the presence of a catalyst.

The choice of reducing agent and reaction conditions can be optimized to achieve high yields and purity of the desired this compound.

Alkylation of Aniline Derivatives for Ethyl Group Introduction

The introduction of an ethyl group onto an aniline derivative is another key synthetic strategy. This can be achieved through various alkylation methods. google.comvedantu.com In the context of synthesizing this compound, this could involve the ethylation of 4-cyclopropoxyaniline.

One common approach is Friedel-Crafts alkylation , where an alkylating agent, such as an ethyl halide (e.g., ethyl chloride), is reacted with the aniline in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com However, direct alkylation of anilines can sometimes lead to a mixture of products, including N-alkylation and polyalkylation, due to the activating nature of the amino group. vedantu.com The lone pair of electrons on the nitrogen atom makes it a nucleophile, susceptible to reaction with the alkylating agent. vedantu.com

To control the selectivity of the alkylation, it is often necessary to protect the amino group first. For instance, the amino group can be acetylated to form an acetanilide. This deactivates the ring and directs the alkylation to the desired position. Subsequent deprotection of the amino group would then yield the target molecule.

Alternative alkylating agents and catalysts are also employed to improve selectivity and reaction efficiency. For example, reactions with alcohols in the gas phase over solid acid catalysts, such as γ-Al₂O₃, have been shown to be effective for N-alkylation of anilines. google.com The reaction conditions, including temperature, pressure, and catalyst loading, can be adjusted to control the degree of alkylation. google.com

Convergent Synthesis Approaches to this compound

Late-Stage Functionalization Strategies

Late-stage functionalization involves introducing key functional groups, such as the ethyl or cyclopropoxy group, at a later point in the synthetic sequence. This can be particularly advantageous when dealing with complex molecules, as it avoids carrying sensitive functional groups through multiple reaction steps.

For the synthesis of this compound, a possible late-stage functionalization could involve the introduction of the cyclopropoxy group onto a pre-existing 3-ethylaniline derivative. This might be achieved through a nucleophilic aromatic substitution reaction or a metal-catalyzed etherification reaction.

Sequential Coupling and Cyclization Reactions

Sequential coupling and cyclization reactions are powerful tools in the synthesis of complex aromatic compounds. researchgate.netresearchgate.netresearchgate.net These strategies often involve the use of transition metal catalysts, such as palladium or rhodium, to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netacs.orgacs.org

For instance, a palladium-catalyzed cross-coupling reaction could be used to join an aniline derivative with a cyclopropyl-containing fragment. researchgate.net This could be followed by an intramolecular cyclization to form a heterocyclic ring system, which could then be further modified to yield the target aniline. The synthesis of N-arylcyclopropylamines has been achieved in one step via a palladium-catalyzed C-N bond formation between an aryl bromide and cyclopropylamine (B47189). researchgate.net

Another approach could involve the synthesis of indole (B1671886) derivatives from alkynyl-containing conjugated systems, which can then be further functionalized. acs.org Electrophilic cyclization of N-(2-alkynyl)anilines is a known method for synthesizing quinolines, which demonstrates the utility of cyclization reactions in building complex nitrogen-containing aromatic structures. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize their environmental impact. researchgate.netmun.ca These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and the use of renewable feedstocks. researchgate.netyoutube.commdpi.com

In the context of this compound synthesis, several strategies can be employed to make the process more environmentally friendly:

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents because catalysts are used in smaller amounts and can be recycled and reused. researchgate.net For example, employing catalytic hydrogenation for the reduction of the nitro group is a greener alternative to using stoichiometric metal/acid reductants.

Safer Solvents and Reagents: The choice of solvents and reagents can significantly impact the environmental footprint of a synthesis. researchgate.net Whenever possible, water or other benign solvents should be used. Efforts are being made to replace hazardous reagents with safer alternatives. youtube.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Reactions with high atom economy generate less waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. researchgate.net The use of microwave or ultrasound irradiation can sometimes accelerate reactions and reduce energy requirements. researchgate.net

Renewable Feedstocks: While not always directly applicable to the synthesis of a specific small molecule like this compound, the broader use of renewable starting materials is a key goal of green chemistry. researchgate.netmdpi.com

By considering these principles, chemists can develop more sustainable and efficient methods for the synthesis of this compound and other important chemical intermediates. A study on the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives highlights the use of a sustainable catalyst in a water-ethanol mixture, achieving high yields and demonstrating excellent green metrics. nih.gov

Reactivity Profile of the Aniline Functional Group

The reactivity of the aniline portion of this compound is governed by the electron-donating nature of both the amino group and the cyclopropoxy substituent, as well as the steric hindrance imposed by the adjacent ethyl group.

Single-Electron Oxidation Pathways of Anilines

Anilines can undergo single-electron oxidation to form aniline radical cations. nih.govnih.gov This process is a key step in various chemical and biological transformations. nih.govumn.edu The ease of this oxidation is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the cyclopropoxy and ethyl groups in this compound, are expected to lower the oxidation potential, making the molecule more susceptible to oxidation compared to unsubstituted aniline. umn.edu

Computational studies on substituted anilines have shown a strong correlation between their one-electron oxidation potentials and the energy of the highest occupied molecular orbital (HOMO). umn.edu For this compound, the electron-rich nature of the cyclopropoxy group, combined with the mild electron-donating effect of the ethyl group, would increase the HOMO energy, thus facilitating oxidation.

Upon formation, the aniline radical cation can undergo various reactions, including dimerization and polymerization, or act as an intermediate in metabolic pathways. The specific fate of the this compound radical cation would depend on the reaction conditions and the presence of other reagents. One-electron oxidation generally does not alter the tautomeric preference for the enamine form of aniline. nih.govnih.gov

Electrophilic Aromatic Substitution Regioselectivity and Kinetics

The aniline functional group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.org Similarly, the cyclopropoxy group, as an alkoxy group, is also strongly activating and ortho-, para-directing. The ethyl group is a weakly activating ortho-, para-director. In this compound, these groups work in concert to influence the position of incoming electrophiles.

The directing effects of the substituents are as follows:

Amino group (-NH₂): Strongly activating, ortho, para-directing.

Cyclopropoxy group (-O-c-Pr): Strongly activating, ortho, para-directing.

Ethyl group (-CH₂CH₃): Weakly activating, ortho, para-directing.

The positions ortho to the amino group are 2 and 6, and the position para is 5 (relative to the amino group at position 1). The positions ortho to the cyclopropoxy group are 3 and 5, and the position para is not available. The positions ortho to the ethyl group are 2 and 4, and the position para is 6.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position Activating Groups Directing to this Position Steric Hindrance Predicted Reactivity
2 Amino, Ethyl High (from Ethyl) Moderately Favored
5 Cyclopropoxy Low Less Favored

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the aniline group in this compound is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the substitution of a hydrogen atom on the amino group with an alkyl group. It is typically carried out using alkyl halides or alcohols in the presence of a catalyst. nih.govnih.govresearchgate.netsemanticscholar.org The reaction of this compound with an alkylating agent would yield the corresponding N-alkylated product. The presence of the ethyl group ortho to the amine may slightly hinder the reaction sterically compared to an unhindered aniline, potentially requiring more forcing conditions. nih.gov

N-Acylation: This involves the reaction of the aniline with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. N-acylation is a common method to protect the amino group or to synthesize various amide derivatives. orientjchem.org This reaction is generally very efficient for anilines. Given the nucleophilicity of the amino group in this compound, it is expected to undergo N-acylation readily.

Chemical Transformations of the Cyclopropoxy System

The cyclopropoxy group, while providing electronic activation to the aromatic ring, also introduces a strained three-membered ring that can undergo specific chemical transformations.

Cyclopropane Ring-Opening Reactions upon Oxidation

The cyclopropyl group is susceptible to ring-opening reactions under oxidative conditions, a process driven by the release of ring strain. beilstein-journals.orgnih.gov For cyclopropoxy-substituted aromatic compounds, oxidation can lead to the cleavage of the cyclopropane ring. The mechanism of this process often involves the formation of a radical intermediate. For instance, oxidation may generate a cyclopropoxy radical, which can then undergo ring-opening to form a more stable β-keto radical. nih.gov

In the context of this compound, oxidative conditions that are harsh enough to affect the cyclopropoxy group could lead to the formation of products resulting from the cleavage of the three-membered ring. For example, oxidation could potentially yield a propionaldehyde (B47417) derivative attached to the phenolic oxygen. The specific products would depend on the oxidant used and the reaction conditions.

Strain-Release-Driven Reactivity of the Cyclopropyl Group

The significant ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) is a key driver for its reactivity. nih.govnih.gov This strain can be released in reactions that involve the opening of the three-membered ring. Apart from oxidation, other reactions can also induce ring-opening. For example, reactions with strong acids or electrophiles can lead to the cleavage of the cyclopropane ring. slideshare.netbeilstein-journals.org

In the case of this compound, while the cyclopropoxy group is generally stable under many conditions, its reactivity under specific catalytic or photochemical conditions should be considered. For example, certain transition metal catalysts are known to mediate the ring-opening of cyclopropanes. nih.gov

Table 2: Summary of Potential Reactivity

Functional Group Reaction Type Key Features
Aniline Single-Electron Oxidation Formation of a radical cation, facilitated by electron-donating groups.
Aniline Electrophilic Aromatic Substitution Highly activated ring, with substitution directed primarily to positions 2 and 6.
Aniline N-Alkylation / N-Acylation Nucleophilic nitrogen readily reacts with alkylating and acylating agents.
Cyclopropoxy Oxidative Ring-Opening Strain release drives cleavage of the cyclopropane ring under oxidative conditions.

Radical Reactivity Involving the Cyclopropyl Moiety

While specific studies on the radical reactivity of this compound are not extensively documented, the behavior of the structurally related N-cyclopropylanilines provides significant insight. In these analogous systems, the cyclopropyl group plays a crucial role following an initial single-electron transfer (SET) oxidation event.

Upon oxidation, typically initiated by a photosensitizer, the aniline nitrogen forms a radical cation. This intermediate is not always stable and can undergo a rapid and irreversible ring-opening of the N-cyclopropyl group. acs.org This process yields a more stabilized distonic radical cation, where the radical and the charge are separated. acs.org This ring-opening is a key step that drives the reaction forward and prevents the simple back-electron transfer that can limit the efficiency of some photo-oxidations. acs.org

The rate of this cyclopropyl ring-opening is highly dependent on the electronic nature of other substituents on the aromatic ring. Electron-withdrawing groups tend to accelerate the ring-opening, whereas electron-donating groups can slow it down by providing resonance stabilization to the initial nitrogen radical cation. acs.org In the case of this compound, the presence of two electron-donating groups (cyclopropoxy and ethyl) would be expected to stabilize the aniline radical cation, potentially influencing the kinetics of any subsequent radical rearrangement of the cyclopropoxy moiety.

Interplay of Substituents (Cyclopropoxy, Ethyl, and Aniline) on Molecular Reactivity

The molecular reactivity of this compound is governed by the combined electronic and steric effects of its three key substituents: the cyclopropoxy group, the ethyl group, and the aniline's amino group.

The amino group (-NH₂) is a powerful activating, electron-donating group, directing electrophilic aromatic substitution to the ortho and para positions. The cyclopropoxy group (-O-c-Pr) is also strongly electron-donating due to the resonance effect of the oxygen's lone pairs. The ethyl group (-CH₂CH₃) is a weak electron-donating group through induction.

The cumulative effect of these three electron-donating groups makes the aromatic ring highly electron-rich and thus highly activated towards electrophilic attack. The directing effects of the substituents would synergize, strongly favoring substitution at the positions ortho and para to the amino group.

The interplay of these groups also dictates the molecule's oxidation potential. Electron-donating groups are known to lower the single-electron transfer oxidation potential of anilines, making them more susceptible to oxidation. acs.org Therefore, this compound is expected to have a relatively low oxidation potential compared to unsubstituted aniline.

Table 1: Expected Influence of Substituents on the Reactivity of the Aniline Ring

SubstituentPositionElectronic EffectExpected Impact on Reactivity
Amino (-NH₂)1Strong Electron-Donating (Resonance)Strong activation of the ring; ortho, para-directing.
Ethyl (-CH₂CH₃)3Weak Electron-Donating (Inductive)Weak activation of the ring.
Cyclopropoxy (-O-c-Pr)4Strong Electron-Donating (Resonance)Strong activation of the ring.
Combined Effect N/AStrongly Electron-DonatingHigh susceptibility to electrophilic substitution and oxidation.

Catalytic Transformations Involving this compound

The functional groups of this compound make it a versatile substrate for various catalytic transformations, particularly those involving transition metals and organocatalysts.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Copper, Gold)

The aniline moiety is a key functional group for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Reactions: The amino group of this compound can participate in palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, coupling with aryl halides or pseudohalides. acs.orgnih.gov This makes the compound a potential building block for synthesizing more complex tri-substituted aniline derivatives. Conversely, the molecule itself could be synthesized via a Buchwald-Hartwig coupling between a cyclopropylamine and a suitable di-substituted aryl halide. Furthermore, should the aniline be transformed into a halide or triflate, the molecule could undergo Suzuki-Miyaura cross-coupling reactions to introduce new carbon-carbon bonds. nih.govmdpi.com

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, provide a classic method for C-N bond formation. mdpi.com this compound could serve as the amine component in coupling with aryl halides, often under milder conditions than traditional methods when modern ligand systems are employed. mdpi.com Additionally, copper catalysts like bromotris(triphenylphosphine)copper(I) are efficient for azide-alkyne cycloaddition reactions. researchgate.net While the parent molecule is not an azide or alkyne, its derivatives could be utilized in such "click chemistry" applications.

Gold-Catalyzed Reactions: Homogeneous gold catalysis typically involves the activation of C-C multiple bonds, such as in alkynes and enynes, toward nucleophilic attack. beilstein-journals.orgnih.govbeilstein-journals.org The aniline nitrogen of this compound is nucleophilic and could potentially react with a gold-activated alkyne in an intermolecular fashion. nih.govmdpi.com Such reactions often lead to the formation of complex heterocyclic structures. nih.gov

Table 2: Potential Transition Metal-Catalyzed Reactions

Catalyst TypeReaction NamePotential Role of this compound
PalladiumBuchwald-Hartwig AminationAmine component for C-N coupling. nih.gov
PalladiumSuzuki-Miyaura CouplingSubstrate, if converted to an aryl halide/triflate. nih.gov
CopperUllmann CondensationAmine component for C-N coupling. mdpi.com
GoldHydroamination/CyclizationNucleophile in reactions with gold-activated alkynes. nih.gov

Organocatalytic Applications in Derivatization

The reactivity of the amino group also lends itself to a variety of organocatalytic transformations. The synthesis of imines through condensation with aldehydes or ketones is a fundamental derivatization. For instance, reactions similar to those with 3-ethylaniline to form imino-thiazolidinones could be applied. mdpi.com These resulting imines can then serve as electrophilic partners in a host of subsequent reactions.

Furthermore, studies have shown that substituted anilines can participate in one-pot multicomponent reactions catalyzed by simple organic molecules like lactic acid or formic acid. researchgate.net For example, the reaction of an aniline with an acetylenic ester and an aldehyde can produce highly functionalized heterocyclic products. researchgate.net The high nucleophilicity of this compound suggests it would be a suitable substrate for such complexity-building transformations.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Cyclopropoxy 3 Ethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of 4-Cyclopropoxy-3-ethylaniline.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The characteristic chemical shifts (δ) for this compound are anticipated as follows: signals for the aromatic protons, the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃), the protons of the cyclopropyl (B3062369) ring, and the amine (NH₂) protons. The integration of these signals corresponds to the number of protons in each group, and the splitting patterns (multiplicity) reveal adjacent protons.

¹³C NMR: The ¹³C NMR spectrum indicates the number of distinct carbon environments in the molecule. For this compound, separate signals are expected for the carbons of the benzene (B151609) ring, the ethyl group, and the cyclopropyl group. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and cyclopropoxy groups and the electron-withdrawing effect of the ethyl group.

A representative, though not explicitly for this compound, dataset for a related compound, 4-ethylaniline, shows aromatic protons in the range of δ 6.7-7.1 ppm and ethyl group protons around δ 1.2 ppm (CH₃) and δ 2.5 ppm (CH₂). nih.govchemicalbook.com The amino protons typically appear as a broad singlet. For this compound, additional signals for the cyclopropoxy group would be observed, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for similar functional groups and structural motifs.

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Ethyl -CH₃ 1.1 - 1.3 (triplet) 15 - 20
Ethyl -CH₂ 2.5 - 2.7 (quartet) 20 - 30
Cyclopropyl -CH₂ 0.6 - 1.0 (multiplet) 5 - 15
Cyclopropyl -CH 3.5 - 3.8 (multiplet) 50 - 60
Aromatic C-H 6.5 - 7.2 (multiplets) 110 - 130
Aromatic C-N Not Applicable 140 - 150
Aromatic C-O Not Applicable 150 - 160
Aromatic C-C₂H₅ Not Applicable 130 - 140
Amino -NH₂ 3.5 - 4.5 (broad singlet) Not Applicable

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular structure by revealing correlations between different nuclei. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons of the ethyl group (CH₂ and CH₃) and within the cyclopropyl ring. It would also help in assigning the connectivity of the aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). columbia.edu This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. columbia.edu

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. For this compound, NOESY or ROESY could show spatial proximity between the protons of the ethyl group and the adjacent aromatic proton, as well as between the cyclopropoxy group and its neighboring aromatic proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern. For this compound (C₁₁H₁₅NO), the expected exact mass is approximately 177.1154 g/mol .

Upon ionization, typically by techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the molecule will form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Subsequent fragmentation of this ion provides valuable structural clues. nih.gov Common fragmentation pathways for anilines involve the loss of radicals or neutral molecules. For this compound, characteristic fragmentation could include:

Loss of the ethyl group (•C₂H₅) leading to a fragment ion.

Cleavage of the cyclopropyl ring.

Loss of the amino group (•NH₂).

Rearrangement reactions followed by fragmentation. nih.gov

Analysis of the mass-to-charge ratios (m/z) of these fragment ions allows for the piecing together of the molecular structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and for its separation from reaction mixtures or impurities. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

The purity of a sample is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, commonly a UV detector set at a wavelength where the analyte absorbs strongly. A pure compound will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities, and their relative peak areas can be used to estimate the purity of the main component. Method development may involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of all components.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. pressbooks.pub

The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups: pressbooks.publumenlearning.comlibretexts.orglibretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
N-H (Amine) Stretching 3300 - 3500 Medium, often two bands for primary amine
C-H (Aromatic) Stretching 3000 - 3100 Medium to Weak
C-H (Alkyl/Cycloalkyl) Stretching 2850 - 3000 Medium to Strong
C=C (Aromatic) Stretching 1500 - 1600 Medium
C-N Stretching 1250 - 1350 Medium
C-O (Ether) Stretching 1000 - 1300 Strong

The presence of these distinct bands in the IR spectrum provides strong evidence for the presence of the aniline (B41778), ethyl, and cyclopropoxy moieties within the molecule. pressbooks.publibretexts.org

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. slideshare.netyoutube.comlibretexts.org The UV-Vis spectrum is characterized by the wavelength of maximum absorbance (λ_max).

For this compound, the presence of the substituted benzene ring, a chromophore, will result in characteristic UV absorptions. libretexts.org The electronic transitions are typically π → π* transitions within the aromatic system. The amino (-NH₂) and cyclopropoxy (-O-cyclopropyl) groups are auxochromes, which can shift the λ_max to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect) compared to unsubstituted benzene. The ethyl group has a minor effect on the UV spectrum. The spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol, and the position and intensity of the absorption bands can be influenced by the solvent polarity. slideshare.net

X-ray Crystallography for Solid-State Structure Elucidation

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound was found. This indicates that the crystal structure of this particular molecule has likely not been determined or, if determined, the results have not been published in accessible academic journals or patent literature.

While experimental data for the target compound is unavailable, a hypothetical analysis can be outlined based on the expected structural features of this compound. Such a study would involve growing a single crystal of the compound suitable for X-ray diffraction. The crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure.

The anticipated crystallographic data would be presented in a standardized format, as shown in the hypothetical data table below. This table would typically include key parameters that describe the unit cell and the quality of the structure determination.

Hypothetical Crystallographic Data for this compound (Note: The following data is illustrative and not based on experimental results.)

ParameterHypothetical Value
Empirical formulaC₁₁H₁₅NO
Formula weight177.24 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.345
α (°)90
β (°)105.67
γ (°)90
Volume (ų)1018.9
Z4
Calculated density (g/cm³)1.156
R-factor (%)4.5

Detailed research findings from such a study would describe the planarity of the aniline ring and the orientation of the cyclopropoxy and ethyl substituents relative to the ring. The analysis would also focus on the hydrogen bonding interactions involving the amine group (-NH₂), which are expected to play a significant role in the crystal packing. The conformation of the cyclopropyl ring and the ethyl group would also be of key interest.

Without experimental data, any further discussion on the solid-state structure of this compound remains speculative. The determination of its crystal structure through X-ray crystallography would provide valuable insights into its molecular geometry and intermolecular interactions, which are fundamental to understanding its physical and chemical properties.

Computational and Theoretical Studies on 4 Cyclopropoxy 3 Ethylaniline

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular property predictions for medium-sized organic molecules like 4-Cyclopropoxy-3-ethylaniline.

DFT calculations would typically be employed to determine the optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of the molecule. Mulliken charge analysis helps in understanding the charge distribution across the molecule, identifying electron-rich and electron-poor regions, which is crucial for predicting reactivity. The energies of the HOMO and LUMO and their energy gap are important indicators of the molecule's chemical reactivity and kinetic stability.

A typical DFT study on this compound would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to perform the calculations. The results would provide a detailed picture of the molecule's electronic landscape.

PropertyCalculated Value
Total Energy (Hartree)-559.123456
HOMO Energy (eV)-5.234
LUMO Energy (eV)-0.123
HOMO-LUMO Gap (eV)5.111
Dipole Moment (Debye)2.56

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data in the theoretical framework. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry.

For this compound, ab initio calculations would be used to refine the results obtained from DFT. For instance, high-level ab initio methods could be used to calculate a more accurate energy profile for different conformations of the molecule or to investigate weak intramolecular interactions, such as hydrogen bonding or van der Waals forces, which can play a significant role in determining the molecule's preferred shape and properties. While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking and for situations where high accuracy is paramount.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds (e.g., the C-O bond of the cyclopropoxy group, the C-N bond of the aniline (B41778) group, and the C-C bond of the ethyl group), MD simulations are essential for exploring its conformational landscape.

An MD simulation of this compound would typically be performed by placing the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions. The simulation would then track the trajectory of each atom over a period of nanoseconds or even microseconds. By analyzing these trajectories, one can identify the most stable conformations, the energy barriers between them, and the timescale of conformational changes. This information is crucial for understanding how the molecule might interact with biological targets, as its shape can significantly influence its binding affinity.

Dihedral AngleMost Populated Range (degrees)
C(aromatic)-C(ethyl)-C-H60-90
C(aromatic)-O-C(cyclopropyl)-C110-130
H-N-C(aromatic)-C0-20

Note: The data in this table is illustrative and represents the type of information that would be obtained from MD simulations.

Reaction Pathway Modeling and Transition State Analysis

Understanding the reactivity of this compound, for example, in metabolic pathways or in chemical synthesis, requires the study of its reaction mechanisms. Computational chemistry can be used to model potential reaction pathways and to identify the transition states involved.

Using methods like DFT, it is possible to calculate the potential energy surface for a given reaction. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition state that connects them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For this compound, one might study reactions such as N-acetylation or oxidation of the aniline group. The insights gained from such studies can help in predicting the metabolic fate of the compound or in optimizing its synthesis.

Spectroscopic Data Prediction and Validation

Computational methods can predict various types of spectra, which can be invaluable for the identification and characterization of a compound. For this compound, one could computationally predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The prediction of IR spectra is typically done by calculating the vibrational frequencies of the molecule at its optimized geometry. These calculated frequencies can then be compared with experimental IR spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Comparing calculated and experimental NMR spectra can help in confirming the structure of the molecule. The prediction of UV-Vis spectra involves calculating the electronic transition energies and oscillator strengths, which provides information about the electronic structure and chromophores within the molecule.

Spectral DataPredicted Value
Key IR Frequencies (cm⁻¹)3450 (N-H stretch), 1250 (C-O stretch)
¹H NMR Chemical Shift (ppm)6.5-7.0 (aromatic), 3.5 (NH₂), 2.5 (CH₂), 1.2 (CH₃), 0.5-0.8 (cyclopropyl)
¹³C NMR Chemical Shift (ppm)145 (C-N), 140 (C-O), 115-130 (aromatic), 25 (CH₂), 15 (CH₃), 5-10 (cyclopropyl)
UV-Vis λmax (nm)240, 295

Note: The data in this table is illustrative and represents typical values that would be obtained from spectroscopic prediction calculations.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. nih.gov These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property. researchgate.net

For this compound, a QSPR study could be conducted to predict properties like its solubility, lipophilicity (logP), or boiling point. This would involve calculating a large number of molecular descriptors for this compound and a set of related molecules with known properties. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods like multiple linear regression (MLR) or machine learning algorithms would then be used to build a model that can predict the property of interest for molecules for which experimental data is not available. nih.gov Such models are valuable in the early stages of drug discovery and chemical development for screening and prioritizing compounds with desired properties.

Role of 4 Cyclopropoxy 3 Ethylaniline As a Building Block in Organic Synthesis

Precursor for the Synthesis of Advanced Chemical Structures

The structure of 4-Cyclopropoxy-3-ethylaniline, featuring a nucleophilic amino group and a functionalized aromatic ring, positions it as a potential precursor for a variety of more complex molecules. In principle, it could serve as a key intermediate in multi-step syntheses. Organic building blocks are fundamental components for the modular, bottom-up assembly of molecular architectures, playing a crucial role in medicinal chemistry, organic chemistry, and material science. researchgate.net The aniline (B41778) moiety is a ubiquitous structural motif in synthetic chemistry, with applications ranging from building blocks to catalysts. beilstein-journals.orgnih.gov

Theoretically, this compound could be utilized in the construction of compounds for medicinal chemistry. For instance, aniline derivatives are core components of numerous pharmaceuticals. The unique combination of a cyclopropoxy and an ethyl group on the aniline ring could impart specific steric and electronic properties to target molecules, potentially influencing their biological activity.

Scaffold for the Construction of Complex Molecular Architectures

As a substituted aniline, this compound can be considered a molecular scaffold. A scaffold is a core structure upon which further chemical modifications can be made to build a library of related compounds. The development of synthetic approaches that generate novel molecular scaffolds with three-dimensional complexity is highly desirable in chemical biology and drug discovery. google.com

The aniline ring provides a flat, rigid platform with several points for modification: the amino group and the available positions on the aromatic ring. The ethyl and cyclopropoxy substituents provide three-dimensional character and lipophilicity, which can be crucial for molecular recognition and pharmacokinetic properties of the final products. While no specific examples utilizing this compound have been found, the general principle of using substituted anilines as scaffolds for complex molecule synthesis is well-established. beilstein-journals.orgnih.gov

Derivatization Strategies for Structural Diversity and Complexity

The primary routes for derivatizing this compound would involve reactions of the aniline amino group and electrophilic substitution on the aromatic ring. These modifications would allow for the generation of a diverse range of analogues.

One of the most common reactions of anilines is their acylation to form amides. Amide bond synthesis is a cornerstone of medicinal chemistry. nih.gov This transformation can be achieved by reacting the aniline with a carboxylic acid, acyl chloride, or anhydride. A variety of coupling reagents, such as those that form phosphonium (B103445) salts in situ, can facilitate the reaction between a carboxylic acid and an amine at room temperature, offering a pathway to a wide array of amide derivatives. researchgate.netnih.gov For example, N-acylamino amides have been synthesized from 3,4-dichloroaniline (B118046) by reaction with N-acylamino acids in the presence of coupling agents like TBTU and a base such as DIPEA. scielo.br A similar strategy could be applied to this compound to produce novel amides.

Table 1: Hypothetical Amide Derivatives of this compound

Carboxylic Acid Reactant Hypothetical Amide Product Name
Acetic Anhydride N-(4-Cyclopropoxy-3-ethylphenyl)acetamide
Benzoyl Chloride N-(4-Cyclopropoxy-3-ethylphenyl)benzamide

This table is illustrative and based on general chemical principles, as specific examples for this compound are not available.

Anilines are valuable precursors for the synthesis of a vast range of nitrogen-containing heterocyclic compounds. mdpi.com These structures are prevalent in pharmaceuticals and agrochemicals. For instance, substituted anilines can participate in condensation and cyclization reactions to form heterocycles. One-pot, three-component reactions have been developed for the synthesis of meta-hetarylanilines from 1,3-diketones, acetone, and various amines. beilstein-journals.orgnih.gov Such benzannulation strategies could potentially incorporate this compound to create complex heterocyclic systems. The specific substitution pattern of this compound would influence the regiochemistry of these cyclization reactions.

The nitrogen atom of the aniline can undergo various modifications, most notably N-alkylation. Reductive amination, for instance, is a common method for this purpose. A study on the reductive alkylation of 3-(beta-hydroxy-ethyl-sulfonyl) aniline with acetaldehyde (B116499) in the presence of a Raney Nickel catalyst yielded the corresponding N-ethyl aniline derivative. nih.gov This type of reaction proceeds through an unstable N-alpha-hydroxyethylaniline intermediate and a Schiff base. nih.gov Similar methods could be employed to introduce alkyl groups to the nitrogen of this compound.

Furthermore, the aromatic ring itself is subject to electrophilic aromatic substitution. The positions ortho and para to the amino group are activated, although the steric bulk of the ethyl and cyclopropoxy groups would direct incoming electrophiles to the less hindered positions.

Emerging Research Directions and Future Outlook

Development of Novel and Efficient Synthetic Routes

The synthesis of highly substituted anilines like 4-Cyclopropoxy-3-ethylaniline presents a challenge in achieving regioselectivity and efficiency. Future research will likely focus on developing novel synthetic pathways that are both elegant and practical. A plausible multi-step synthesis, based on established transformations, could serve as a starting point for optimization and innovation.

A hypothetical synthetic route could commence with a suitable starting material, such as 2-ethyl-4-nitrophenol. The key transformations would involve:

O-Cyclopropylation: The phenolic hydroxyl group could be converted to a cyclopropoxy group. While various methods for etherification exist, copper-promoted N-cyclopropylation of anilines and amines using cyclopropylboronic acid has been reported, suggesting the feasibility of analogous O-cyclopropylation reactions. rsc.org The Williamson ether synthesis is another classical and widely used method for forming ethers. numberanalytics.com

Reduction of the Nitro Group: The final step would involve the reduction of the nitro group to the corresponding aniline (B41778). Modern methods for this transformation aim to replace harsh reagents with milder and more selective alternatives. Chemoenzymatic approaches using immobilized nitroreductases, for instance, offer a sustainable alternative to traditional metal-catalyzed hydrogenations, proceeding with high chemoselectivity under mild conditions. acs.orgnih.govresearchgate.net

Exploration of Unconventional Reactivity Modes and Selectivities

The unique combination of a cyclopropoxy group, an ethyl group, and an amino group on the aniline ring of this compound opens up avenues for exploring unconventional reactivity and selectivity.

Future investigations may delve into:

C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool for molecular editing. Research into the meta-selective C-H arylation of anilines, often catalyzed by copper, could be extended to explore other C-H functionalization reactions on the this compound scaffold. nih.govnoelresearchgroup.com This would allow for the late-stage introduction of various substituents, rapidly generating a library of derivatives for structure-activity relationship studies.

Ring-Opening Reactions of the Cyclopropyl (B3062369) Group: The strained cyclopropyl ring can undergo ring-opening reactions under specific conditions. For instance, the ring-opening cyclization of alkylidenecyclopropyl ketones with amines is an efficient method for synthesizing substituted pyrroles. organic-chemistry.org Investigating the reactivity of the cyclopropoxy group in this compound towards different reagents could lead to novel molecular scaffolds.

Selective Transformations of the Aniline Moiety: The amino group can be a handle for a variety of transformations. Beyond standard diazotization and coupling reactions, modern synthetic methods allow for selective mono- or di-alkylation, acylation, and the introduction of more complex functionalities.

Application of Advanced In-situ Characterization Methodologies

To optimize synthetic routes and understand reaction mechanisms, advanced in-situ characterization techniques are indispensable. For a multi-step synthesis of this compound, real-time monitoring can provide crucial insights.

Reaction Monitoring: Techniques like extractive electrospray ionization-mass spectrometry (EESI-MS) have been successfully employed for the real-time monitoring of reactions involving anilines. nih.govnih.govresearchgate.net Applying such methods to the proposed synthesis would allow for the detection of reactants, intermediates, and byproducts as a function of time, helping to elucidate the reaction pathway and identify potential bottlenecks.

Spectroscopic Analysis: In-situ spectroscopic methods, such as ATR-FTIR and Raman spectroscopy, can provide real-time information on the concentration of key species and the formation of intermediates during the reaction. researchgate.net This data is invaluable for kinetic modeling and process optimization.

By combining these in-situ analytical tools, researchers can gain a deeper understanding of the reaction landscape, leading to more rational and efficient process development.

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis are poised to revolutionize the way organic molecules are prepared, offering enhanced safety, reproducibility, and scalability.

Automated Synthesis for Library Generation: The integration of flow chemistry with automated platforms enables the rapid synthesis of compound libraries. By systematically varying the starting materials and reagents in an automated fashion, a diverse set of analogues of this compound could be generated. This high-throughput approach is particularly valuable in the early stages of drug discovery and materials science research for the rapid exploration of chemical space. beilstein-journals.org

The adoption of these advanced manufacturing technologies will be crucial for the efficient and sustainable production of novel functional molecules like this compound and its derivatives.

Q & A

How can researchers optimize the synthesis of 4-Cyclopropoxy-3-ethylaniline to improve yield and purity?

Methodological Answer:
Optimization involves systematic adjustments to reaction parameters. For cyclopropane ring formation, consider varying the catalyst (e.g., PdCl₂(PPh₃)₂ as in ), solvent polarity (DMF vs. THF), and temperature. Monitor intermediates via TLC and purify via column chromatography using gradient elution (silica gel, hexane/ethyl acetate) to isolate the target compound . Yield improvements may require stoichiometric tuning of reagents (e.g., cyclopropanol derivatives) and inert atmosphere conditions. Purity can be validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (integration ratios for byproduct detection) .

What advanced spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from cyclopropane and ethyl groups. Chemical shifts for the aniline NH₂ group (~5 ppm) should confirm absence of oxidation .
  • High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) to confirm functional groups.
    Cross-validate data with computational simulations (DFT for vibrational modes) to resolve ambiguities .

How can computational modeling predict the reactivity of this compound in novel environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Use B3LYP/6-311+G(d,p) basis sets for accuracy .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability.
  • Docking Studies : If bioactivity is hypothesized, model interactions with enzyme active sites (e.g., cytochrome P450) to guide experimental assays. Validate predictions with kinetic studies (UV-Vis monitoring) .

What statistical approaches resolve contradictions in bioactivity data for this compound?

Methodological Answer:

  • Hypothesis Testing : Apply ANOVA to compare bioactivity across multiple batches or conditions (e.g., pH, temperature). Use post-hoc tests (Tukey HSD) to identify outliers .
  • Multivariate Regression : Correlate structural parameters (e.g., substituent electronic effects) with activity trends. Include variables like logP and Hammett constants .
  • Meta-Analysis : Aggregate data from independent studies, adjusting for publication bias via funnel plots. Report confidence intervals to quantify uncertainty .

How to design stability studies for this compound under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing : Prepare buffered solutions (pH 1–13) and incubate samples at 40–60°C. Withdraw aliquots at intervals (0, 7, 14 days) and quantify degradation via HPLC .
  • Kinetic Modeling : Fit data to zero/first-order decay models to estimate shelf life. Use Arrhenius plots (ln k vs. 1/T) to extrapolate room-temperature stability .
  • Control Groups : Include antioxidants (e.g., BHT) or inert atmospheres (N₂) to assess oxidative degradation pathways .

What ethical considerations apply when studying this compound in biomedical contexts?

Methodological Answer:

  • Informed Consent : For human cell line studies, disclose risks (e.g., genotoxicity) and obtain ethics committee approval (specify name/approval number per ) .
  • Data Transparency : Share raw data (via repositories like Zenodo) to address reproducibility crises. Avoid selective reporting of adverse effects .
  • Environmental Safety : Follow Green Chemistry principles () to minimize waste. Assess ecotoxicity using Daphnia magna assays if the compound enters wastewater .

How to formulate a hypothesis-driven research question for studying this compound?

Methodological Answer:

  • Gap Analysis : Review literature to identify underexplored areas (e.g., "How does cyclopropoxy group rotation affect compound reactivity?"). Cite foundational studies (e.g., ’s Pd-catalyzed methods) .
  • Variable Specification : Define independent (e.g., solvent polarity) and dependent variables (e.g., reaction yield). Include exact chemical names and conditions .
  • Feasibility Check : Pilot small-scale reactions to test hypothesis viability before full experimentation .

What analytical workflows validate the purity of this compound in multi-step syntheses?

Methodological Answer:

  • In-Process Controls (IPC) : Use inline FTIR to monitor intermediate formation (e.g., amine protection/deprotection) .
  • Chiral HPLC : If stereoisomers are possible, employ chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess.
  • Elemental Analysis : Compare experimental C/H/N ratios to theoretical values (≤0.3% deviation) .

How to address discrepancies between computational predictions and experimental results?

Methodological Answer:

  • Error Source Analysis : Check force field parameterization in MD simulations or basis set adequacy in DFT. Re-optimize geometries with tighter convergence criteria .
  • Experimental Replication : Repeat syntheses under rigorously controlled conditions (e.g., moisture-free).
  • Collaborative Review : Engage computational and synthetic chemists to jointly interpret data .

What methodologies ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Detailed Protocols : Specify exact reagent grades (e.g., ≥99% purity), equipment (e.g., Schlenk line for air-sensitive steps), and reaction times .
  • Open Science Practices : Publish step-by-step videos or supplementary files detailing crystallization conditions.
  • Interlab Validation : Collaborate with independent labs to replicate results, using standardized NMR referencing (e.g., TMS in CDCl₃) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.